molecular formula C3H2I2N2 B1590903 3,4-Diiodo-1H-pyrazole CAS No. 6645-70-1

3,4-Diiodo-1H-pyrazole

Cat. No.: B1590903
CAS No.: 6645-70-1
M. Wt: 319.87 g/mol
InChI Key: NQFPCGSUWQGQNW-UHFFFAOYSA-N
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Description

3,4-Diiodo-1H-pyrazole is a versatile dihalogenated heterocyclic compound of significant interest in advanced chemical synthesis and drug discovery research. Its core research value lies in its application as a key synthetic building block. The iodine atoms on the pyrazole ring serve as excellent leaving groups in metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the construction of more complex bi- and tri-aryl structures. This makes it a crucial intermediate for developing novel pharmaceutical candidates, particularly in synthesizing pyrazolo[3,4-b]pyridine scaffolds, which are known to exhibit a range of biological activities including anticancer, antiviral, and anti-inflammatory effects (see, for example, Recent advances in pyrazolo[3,4-b]pyridine chemistry and 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications ). Researchers also utilize this compound in the synthesis of ligands for metal-organic frameworks (MOFs) and in materials science. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-diiodo-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2I2N2/c4-2-1-6-7-3(2)5/h1H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFPCGSUWQGQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572029
Record name 4,5-Diiodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6645-70-1
Record name 4,5-Diiodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 3,4 Diiodo 1h Pyrazole

The preparation of 3,4-Diiodo-1H-pyrazole is a key step in its utilization as a versatile synthetic building block. One common method involves the direct iodination of 1H-pyrazole. This reaction can be achieved using elemental iodine in the presence of an oxidizing agent. Another reported method involves the reaction of pyrazole (B372694) with sodium iodohydride in a suitable solvent like acetonitrile. chembk.com The crude product obtained from these reactions is typically purified by crystallization to yield this compound as a light yellow crystalline solid. chembk.com

Reactivity and Transformation Pathways of 3,4 Diiodo 1h Pyrazole

Halogen-Metal Exchange Reactions

Halogen-metal exchange reactions are a cornerstone in the functionalization of 3,4-diiodo-1H-pyrazole, providing a direct route to organometallic intermediates that can be subsequently trapped with various electrophiles. This approach allows for the regioselective introduction of substituents at either the C3 or C4 position of the pyrazole (B372694) ring.

The formation of Grignard reagents from this compound offers a powerful method for C-I bond activation. The reaction of N-protected this compound with Grignard reagents like ethylmagnesium bromide can lead to a halogen-magnesium exchange. Research has shown that in the case of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, the iodo-magnesium exchange reaction predominantly occurs at the 4th position of the pyrazole ring when conducted at -10 ºC. vu.lt This regioselectivity is crucial for the controlled synthesis of 4-substituted pyrazole derivatives.

The resulting pyrazolyl-magnesium halide can then be reacted with a variety of electrophiles to introduce new functional groups. For instance, the Grignard reagent derived from 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole has been successfully utilized to synthesize 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde in good yield. arkat-usa.org This demonstrates the utility of Grignard reactions in creating valuable synthetic intermediates from iodinated pyrazoles.

Table 1: Grignard Reagent Applications with Iodinated Pyrazoles

Starting MaterialGrignard ReagentKey ConditionMajor Product/IntermediateReference
1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazoleethylmagnesium bromide-10 ºC1-(1-ethoxyethyl)-3-iodo-1H-pyrazol-4-ylmagnesium bromide vu.lt
1-(1-ethoxyethyl)-4-iodo-1H-pyrazolealkyl magnesium bromidesNot specified1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde arkat-usa.org

Organolithium reagents provide another effective avenue for the functionalization of di-iodinated pyrazoles through halogen-lithium exchange. arkat-usa.org This method is often preferred for its high reactivity and the ability to perform the exchange at low temperatures, which can help to control side reactions. The reaction of an N-protected this compound with an organolithium reagent, such as n-butyllithium or tert-butyllithium, results in the rapid exchange of an iodine atom for a lithium atom.

The position of the halogen-lithium exchange can be influenced by the reaction conditions and the substitution pattern on the pyrazole ring. mdpi.com Generally, the exchange is faster at the more sterically accessible and electronically favorable position. The resulting lithiated pyrazole is a potent nucleophile that readily reacts with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to afford functionalized pyrazole derivatives. thieme-connect.de This strategy has been widely used for the synthesis of complex molecules containing the pyrazole scaffold.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have emerged as one of the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis. For this compound, these reactions offer a highly efficient and selective means of introducing diverse substituents onto the pyrazole core. The differential reactivity of the C-I bonds at the C3 and C4 positions can often be exploited to achieve regioselective functionalization.

The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for constructing C-C bonds. mychemblog.comscirp.orgresearchgate.netlibretexts.org In the context of this compound, this reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups.

The N-H group of the pyrazole typically requires protection before the cross-coupling reaction to prevent interference with the catalyst. vu.ltnih.gov The choice of protecting group, catalyst, ligand, and base can significantly influence the reaction's outcome, including yield and regioselectivity. For instance, studies on other dihalogenated heterocycles have shown that the selectivity of the coupling can be controlled by the electronic and steric properties of the substrate and the reaction conditions. nih.gov The Suzuki-Miyaura coupling is a cornerstone for creating biaryl structures, which are prevalent in many biologically active compounds. researchgate.netkthmcollege.ac.in

Table 2: Example of Suzuki-Miyaura Coupling Conditions

Aryl HalideBoronic AcidCatalystBaseSolventTemperatureReference
Aryl IodideArylboronic acidPd(PPh₃)₄K₃PO₄DMF85 °C mychemblog.com
Aryl HalideBoronic acid (2.00 mmol)P2 (2.5–3.5 mol%)K₃PO₄ (2.00 mmol)Dioxane/H₂O100 °C nih.gov

The Sonogashira cross-coupling reaction is a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly valuable for introducing alkynyl moieties onto the this compound scaffold.

Successful Sonogashira couplings have been performed on N-protected 3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) under standard conditions, resulting in high yields of the corresponding 3-(phenylethynyl)-1H-pyrazole derivatives. arkat-usa.org The reaction conditions, including the choice of palladium catalyst, copper source, base, and solvent, are crucial for achieving high efficiency. organic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts, particularly in biological applications. nih.gov The regioselectivity of the Sonogashira coupling on this compound can be influenced by the reaction conditions, allowing for the selective functionalization at either the C3 or C4 position. nih.gov

Table 3: Sonogashira Coupling of Iodopyrazoles with Phenylacetylene

Iodopyrazole DerivativeCatalyst SystemBaseSolventYieldReference
1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivativesPd(PPh₃)₂Cl₂/CuIEt₃NTHFHigh arkat-usa.org

The Negishi cross-coupling reaction involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org

For this compound, Negishi coupling provides a powerful tool for introducing a wide variety of organic substituents. The N-protected diiodopyrazole can be coupled with various organozinc reagents to afford the corresponding substituted pyrazoles. The choice of catalyst, often a palladium or nickel complex with phosphine (B1218219) ligands, is critical for the success of the reaction. wikipedia.org The Negishi reaction has been successfully applied to the synthesis of 3-substituted 1H-pyrazole derivatives from the corresponding N-protected precursors. vu.lt This methodology has proven effective in the synthesis of complex molecules and natural products. wikipedia.org

Palladium-Catalyzed Methods in Diiodopyrazole Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated pyrazoles. beilstein-journals.orgscholaris.ca For this compound, these methods allow for the sequential and selective substitution of the iodine atoms, leading to a wide array of derivatized products.

Common palladium-catalyzed reactions employed in the derivatization of iodopyrazoles include the Suzuki-Miyaura, Negishi, and Sonogashira couplings.

Negishi Coupling: This reaction, which couples an organozinc compound with an organic halide, has proven to be a particularly effective method for C-C bond formation at the C4 position of the pyrazole ring. beilstein-journals.org Studies on 4-iodopyrazoles have shown that using catalysts like Pd(dppf)Cl₂ in THF can lead to good conversion rates and selectivity, minimizing unwanted side reactions such as dehalogenation and homocoupling that can occur with other catalysts like Pd(PPh₃)₄. beilstein-journals.org The reactivity of organozinc reagents allows for the introduction of various aryl and heteroaryl substituents. beilstein-journals.orgrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most widely used methods for creating Csp²–Csp² bonds, utilizing organoboron reagents that are stable and have low toxicity. nih.gov This reaction has been successfully applied to various iodopyrazoles to produce biaryl compounds. scholaris.camdpi.com The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and efficiency. researchgate.net For instance, a catalytic system of Pd(OAc)₂ with a suitable ligand in the presence of a base like K₂CO₃ can efficiently catalyze the coupling of aryl halides with arylboronic acids. mdpi.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been used for the derivatization of substituted 3-iodo-1H-pyrazole derivatives. arkat-usa.orgvu.lt For example, a double Sonogashira coupling of N-protected this compound with a terminal acetylene (B1199291) can yield dialkynylpyrazoles. doi.org

The table below summarizes typical catalyst systems used in the derivatization of iodopyrazoles.

Reaction Type Catalyst Ligand Typical Substrate Reference
Negishi CouplingPd(dppf)Cl₂dppf4-Iodopyrazole beilstein-journals.org
Negishi CouplingPd(PPh₃)₄PPh₃4-Halo-5-trifluoromethylpyrazole rsc.org
Suzuki-MiyauraPd(OAc)₂Pyrazole-based ligandsAryl Halides mdpi.com
SonogashiraNot specifiedNot specified1-(1-ethoxyethyl)-3-iodo-1H-pyrazole arkat-usa.orgvu.lt

Microwave-Assisted Cross-Coupling Enhancements

The use of microwave irradiation has become a common technique to enhance the efficiency of chemical reactions, including palladium-catalyzed cross-couplings. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to increased yields and cleaner reactions by minimizing the formation of side products. mdpi.comnih.gov

In the context of pyrazole derivatization, microwave-assisted Suzuki-Miyaura reactions have been effectively used to synthesize C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives from their 3-bromo precursors. nih.gov A systematic optimization of reaction conditions, including the catalyst system (e.g., XPhosPdG2/XPhos), base, and solvent, under microwave irradiation for short durations (e.g., 40 minutes), led to good to excellent yields of the desired products. nih.gov This approach has been shown to tolerate a variety of boronic acids with both electron-donating and electron-withdrawing substituents. nih.gov

The benefits of microwave assistance extend to other cross-coupling reactions as well, such as copper-catalyzed C-S cross-coupling, demonstrating its broad applicability in heterocyclic chemistry. mdpi.comrsc.org

Reaction Catalyst System Conditions Key Advantage Reference
Suzuki-MiyauraXPhosPdG2 (2.5 mol%), XPhos (5 mol%)K₂CO₃, Dioxane/H₂O, 120 °C, 40 min (Microwave)Rapid reaction, high yields (up to 87%) nih.gov
Negishi CouplingPd(0) or Pd(II)160 °C, 1 min (Microwave)Extremely short reaction time mdpi.com
Heck CouplingPd/GrapheneK₂CO₃, aq. EtOH, 10 min (Microwave)Heterogeneous catalyst, rapid reaction mdpi.com

Nucleophilic and Electrophilic Reactivity of this compound

The pyrazole ring is an aromatic heterocycle with a complex reactivity pattern, featuring both nucleophilic and electrophilic sites. mdpi.com The presence of two iodine atoms on the this compound core significantly influences its reactivity.

Electrophilic Substitution Pattern at Pyrazole Ring Positions

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. libretexts.orgdalalinstitute.com In an unsubstituted pyrazole ring, electrophilic attack generally occurs preferentially at the C4 position. vu.ltmdpi.comrrbdavc.org This is because the carbocation intermediate formed by attack at C4 is more stable than those formed by attack at the C3 or C5 positions. rrbdavc.org

However, in this compound, the C4 position is blocked by an iodine atom. Therefore, electrophilic substitution must occur at another position. The general reactivity order for C-H bonds in pyrazoles towards catalytic C-H arylation (a type of electrophilic substitution) is C5 > C4 > C3. nih.govresearchgate.net This suggests that the most probable site for electrophilic attack on this compound is the C5 position, which bears a hydrogen atom. This C5-H bond can be functionalized through direct C-H activation/arylation methodologies, providing a route to fully substituted pyrazoles. nih.gov

Reactivity at Nitrogen Atoms (N-alkylation, N-arylation)

The pyrazole ring contains two nitrogen atoms: a pyridinic nitrogen (N2) and a pyrrolic nitrogen (N1), which bears a hydrogen atom in the parent compound. The N-H group is acidic and can be deprotonated to form a pyrazolate anion, which is a potent nucleophile. This allows for reactions such as N-alkylation and N-arylation.

N-Alkylation: The introduction of an alkyl group at the N1 position is a common transformation. This is often done by treating the pyrazole with a base (like KOH or Cs₂CO₃) followed by an alkyl halide. scholaris.cadoi.org For instance, 4-nitropyrazole can be alkylated with 1,2-dibromoethane (B42909) in the presence of KOH. scholaris.ca

A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is the lack of regioselectivity, often leading to a mixture of N1 and N2 isomers. To overcome this, protecting groups are frequently employed. nih.gov The ethoxyethyl (EtOEt) group, for example, can be used to protect the N-H bond, although migration of this group between the two nitrogen atoms can occur under acidic conditions. arkat-usa.org

N-Arylation: The introduction of aryl groups at the nitrogen atom is typically achieved via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction has been used to synthesize N-aryl pyrazoles from halo-pyrazoles and an amine or, conversely, from a pyrazole and an aryl halide. rsc.orgacs.org

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of this compound involves several distinct mechanistic pathways depending on the reaction type.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki and Negishi coupling is well-established and proceeds through a catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the diiodopyrazole.

Transmetalation: The organic group from the organozinc (Negishi) or organoboron (Suzuki) compound is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. scholaris.ca

Grignard Reagent Reactivity: The reaction of N-protected this compound with Grignard reagents involves an iodo-magnesium exchange. It was found that when 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole is treated with ethylmagnesium bromide at -10 °C, the exchange reaction occurs preferentially at the C4 position of the pyrazole ring. vu.ltresearchgate.net This regioselectivity is a key mechanistic insight for the selective functionalization of the diiodopyrazole core using organomagnesium compounds.

Electrophilic Substitution: The mechanism for electrophilic substitution at the C5 position follows the general pattern for aromatic compounds. dalalinstitute.com An electrophile (E⁺) attacks the π-system of the pyrazole ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes the proton from the C5 position, restoring the aromaticity of the ring and yielding the substituted product. A plausible mechanism for the selenocyanation of pyrazoles involves the in situ generation of an electrophilic species (e.g., Cl-SeCN) which then undergoes an electrophilic addition with the pyrazole, followed by deprotonation to give the final product. beilstein-journals.org

Understanding Regioselectivity and Stereoselectivity in Synthetic Transformations

The synthetic utility of this compound is profoundly influenced by the regioselectivity of its transformation pathways. The presence of three distinct reactive sites—the N-H proton and the two carbon-iodine bonds at the C3 and C4 positions—necessitates a nuanced understanding of their relative reactivities to achieve controlled functionalization. Stereoselectivity, while less commonly discussed for the achiral parent molecule, becomes a critical consideration in transformations of its substituted derivatives.

Regioselectivity in N-Alkylation vs. C-Functionalization

The pyrazole core offers multiple sites for substitution, and controlling the regiochemical outcome is a central challenge in its synthetic chemistry. The N-H proton of this compound can be readily deprotonated to form a pyrazolate anion, which can then be subjected to N-alkylation or N-acylation. Generally, direct alkylation of N-unsubstituted pyrazoles can lead to a mixture of N1 and N2 isomers, with the product ratio often influenced by steric and electronic factors of both the pyrazole and the alkylating agent. beilstein-journals.org For instance, alkylation of 3,4-dinitropyrazole has been shown to yield a mixture of isomers. researchgate.net To circumvent poor regioselectivity, a common strategy involves the use of protecting groups on the nitrogen atom. arkat-usa.org Protection of the N-H bond is often necessary before performing cross-coupling reactions to prevent interference with the transition metal catalyst. arkat-usa.org

In the case of this compound, protection with an ethoxyethyl (EtOEt) group has been documented. arkat-usa.org However, monitoring of this reaction indicated that under acidic conditions, the protecting group could migrate, leading to a mixture of isomers after two hours at room temperature. arkat-usa.org This highlights the delicate balance of reaction conditions required to maintain regiochemical integrity.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for functionalizing halogenated pyrazoles. arkat-usa.org With two iodine substituents, this compound presents a platform for selective mono- or di-functionalization. The regioselectivity of these reactions is dictated by the relative reactivity of the C-I bonds at the C3 and C4 positions. In many heterocyclic systems, the site of oxidative addition of the palladium catalyst, which is often the selectivity-determining step, is influenced by the electron density of the carbon atom. baranlab.org

While specific studies detailing the stepwise cross-coupling of this compound are limited, research on analogous substituted iodopyrazoles provides significant insight. For example, studies on 1-aryl-3-CF3-pyrazoles demonstrated highly regioselective iodination to furnish either 4-iodo or 5-iodo derivatives depending on the method used. researchgate.netnih.gov Subsequent Suzuki-Miyaura and Sonogashira cross-coupling reactions proceeded effectively at these positions, showcasing the utility of iodopyrazoles as building blocks. researchgate.netnih.gov In one study, the Sonogashira coupling of a 4-iodo-3-trifluoromethyl-1-arylpyrazole with phenylboronic acid yielded the 4-phenylated product in 56% yield, while the corresponding 5-iodo isomer gave the 5-phenylated product in 62% yield. researchgate.net

This differential reactivity is crucial. For di-halogenated pyrroles, it has been noted that Suzuki cross-coupling reactions occur preferentially at the most electron-deficient position. clockss.org In the context of this compound, the relative electronic nature and steric environment of the C3 and C4 positions would govern which iodine atom is displaced first in a mono-substitution reaction. A general method for predicting regioselectivity in polyhalogenated heterocycles involves examining the 1H-NMR of the non-halogenated parent molecule; the proton with the largest chemical shift is typically attached to the most electron-deficient carbon, which is the preferred site for cross-coupling. baranlab.org

The table below summarizes representative regioselective transformations on iodinated pyrazole systems, illustrating the principles applicable to this compound.

Starting Material Reaction Reagents & Conditions Product(s) Yield / Ratio Reference
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleIodinationCAN, I₂, MeCN, reflux4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole81% researchgate.net
1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleLithiation & Iodinationn-BuLi, THF; then I₂5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleExclusive product researchgate.net
4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleSuzuki-Miyaura CouplingPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O4-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole56% researchgate.net
5-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleSuzuki-Miyaura CouplingPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O5-Phenyl-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole62% researchgate.net
4-Iodo-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazoleSonogashira CouplingPhenylacetylene, Pd(PPh₃)₄, CuI, Et₃N, THF4-(Phenylethynyl)-1-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole>90% researchgate.net
This compoundN-ProtectionEthyl vinyl ether, TFA (cat.), CH₂Cl₂1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole85.9% (isomer mixture may form over time) arkat-usa.org

Stereoselectivity in Synthetic Transformations

Stereoselectivity refers to the preferential formation of one stereoisomer over another. Since this compound is an achiral molecule, discussions of stereoselectivity are relevant only when a transformation introduces a new stereocenter or when the pyrazole is a substituent on a chiral molecule.

There is limited specific research on stereoselective reactions involving this compound itself. However, general principles of stereoselective synthesis are applicable. For example, if a substituent introduced at the C3 or C4 position, or on the N1 nitrogen, contains a prochiral center, the pyrazole ring could potentially direct the stereochemical outcome of a subsequent reaction. The development of new chemo-, regio-, and stereoselective reactions is a constant goal in organic synthesis. mdpi.com For instance, the synthesis of an isoindolinone substituted with a pyrazole ring has been achieved with high enantioselectivity (89% ee) using an organocatalyst, demonstrating that pyrazole-containing compounds can be synthesized with high stereocontrol. mdpi.com Such methodologies, while not applied directly to this compound in the reviewed literature, represent potential future avenues for creating chiral molecules derived from this scaffold.

Advanced Spectroscopic and Computational Investigations

Computational Chemistry Approaches for 3,4-Diiodo-1H-Pyrazole

Computational chemistry serves as a powerful tool to model and predict the properties of this compound at an atomic level, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like this compound. numberanalytics.com These calculations provide a detailed understanding of the molecule's electronic structure, orbital energies, and reactivity patterns. mdpi.com

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict key electronic parameters. mdpi.comnih.govnih.gov For iodinated pyrazoles, the iodine substituents significantly influence the electronic structure of the pyrazole (B372694) ring. The electronegative nitrogen atoms within the pyrazole core enhance the polarization of the carbon-iodine (C-I) bonds. This polarization leads to a more pronounced positive electrostatic potential on the iodine atoms, a feature known as the σ-hole, which is crucial for the compound's intermolecular interactions.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is fundamental for predicting chemical reactivity. The C-I bond contributes to both occupied and virtual orbitals, and the energy gap between the HOMO and LUMO provides insights into the molecule's stability and electronic excitation properties. mdpi.com Natural Bond Orbital (NBO) analysis further refines this picture by detailing electron density distribution and atomic charges, confirming the partial positive charge on the iodine atoms and negative charges on the ring's nitrogen atoms. This charge distribution is a key determinant of the molecule's reactivity and interaction capabilities.

Table 1: Predicted Electronic Properties of a Model Iodinated Pyrazole via DFT (Note: This table is illustrative, based on typical findings for related compounds.)

PropertyPredicted Value/DescriptionSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.3 eVRelates to chemical reactivity and stability.
NBO Charge on Iodine +0.25Confirms the presence of a positive σ-hole for halogen bonding.
NBO Charge on N1 -0.45Indicates a region of high electron density, a potential H-bond acceptor.
NBO Charge on N2 -0.20Indicates a region of high electron density, a potential H-bond acceptor.

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound, tracking the movements of its atoms over time. nih.gov This computational technique is invaluable for exploring the molecule's conformational flexibility and the nature of its interactions with surrounding molecules, such as solvents or other species in a crystal lattice. nih.govresearchgate.net

MD simulations can be used to:

Explore Conformational Landscapes: Assess the flexibility of the pyrazole ring and the rotational barriers of substituents.

Analyze Solvation: Model how solvent molecules arrange around the pyrazole and influence its conformation and interactions.

Predict Crystal Packing: Simulate the self-assembly of molecules to predict the most stable crystal morphology, which is heavily influenced by intermolecular forces like hydrogen and halogen bonds. nih.gov

For instance, MD simulations have been successfully used to study the binding modes of pyrazole derivatives to biological targets and to understand how solvents influence the crystal growth of related nitro-pyrazoles. nih.govnih.gov These studies highlight the power of MD in revealing the dynamic aspects of molecular behavior that are not apparent from static structures alone.

N-unsubstituted pyrazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the ring. This phenomenon, known as annular prototropic tautomerism, results in an equilibrium between this compound and its isomer, 4,5-diiodo-1H-pyrazole. mdpi.com

Computational methods, particularly DFT and ab initio calculations, are crucial for studying these tautomeric equilibria. researchgate.netpurkh.com By calculating the total electronic energy (E) and Gibbs free energy (G) of each tautomer, researchers can predict their relative stabilities and the position of the equilibrium. mdpi.comresearchgate.net The tautomer with the lower energy is the more stable and, therefore, the more abundant species under given conditions.

The stability of pyrazole tautomers is highly dependent on several factors:

Substituent Effects: Electron-donating or electron-withdrawing groups on the pyrazole ring can significantly stabilize or destabilize a particular tautomer. nih.govresearchgate.net

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. mdpi.com Polar solvents may stabilize the tautomer with the larger dipole moment. mdpi.com

Intermolecular Interactions: The formation of intermolecular hydrogen bonds can favor one tautomeric form over another, especially in the solid state. nih.gov

Studies on related substituted pyrazoles have shown that energy differences between tautomers can be significant, often leading to the predominance of a single form in both solution and the solid state. mdpi.comresearchgate.net For example, calculations on pyrazolo[3,4-b]pyridines showed the 1H-tautomer to be more stable by nearly 9 kcal/mol. mdpi.com

Table 2: Illustrative Tautomeric Energy Profile for a Substituted Pyrazole (Source: Based on data from computational studies on pyrazole derivatives. researchgate.net)

TautomerSubstituentMethodRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
N1-H -COOHMP2/6-311++G 0.000.00
N2-H -COOHMP2/6-311++G+2.70+2.75
N1-H -OHMP2/6-311++G +3.14+2.92
N2-H -OHMP2/6-311++G0.000.00

The iodine atoms in this compound are not mere structural components; they actively participate in potent and highly directional non-covalent interactions known as halogen bonds (XB). furman.edu A halogen bond is formed when an electron-rich atom (a Lewis base) interacts with a region of positive electrostatic potential on a halogen atom (the σ-hole). nih.gov This interaction is a key driving force in the crystal engineering and supramolecular chemistry of iodinated compounds. mdpi.com

Computational and X-ray diffraction studies on iodinated pyrazoles have provided definitive evidence for the role of halogen bonding in their solid-state structures. mdpi.comresearchgate.net These studies have identified various types of halogen bonds, such as:

C-I···O interactions: where the iodine atom bonds to an oxygen atom, often from a carbonyl or nitro group on an adjacent molecule. mdpi.com

C-I···N interactions: where the iodine atom interacts with a nitrogen atom, such as the pyridine-type nitrogen of another pyrazole ring. mdpi.com

These interactions, along with conventional hydrogen bonds (N-H···N), dictate the crystal packing, leading to the formation of specific supramolecular architectures like infinite chains or sheets. mdpi.commdpi.com Tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular contacts, confirming that halogen bonding can be a dominant force in directing the crystalline network. mdpi.com

Table 3: Geometric Parameters of Halogen Bonds in an Iodinated Pyrazole Derivative (Source: Based on single-crystal X-ray diffraction data for a related compound. mdpi.com)

Interaction TypeDonor-Acceptor Distance (Å)C-I···Acceptor Angle (°)Sum of van der Waals Radii (Å)
C-I···O 2.993175.23.50
C-I···N 3.050170.53.53

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive identification and structural analysis of this compound, providing direct experimental evidence of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the structure of organic molecules in solution. azooptics.com For this compound, ¹H and ¹³C NMR spectroscopy provide unambiguous information about its carbon-hydrogen framework and the electronic environment of each atom. mdpi.comresearchgate.net

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a key signal for the proton at the C5 position. The chemical shift of this proton is influenced by the electronic effects of the adjacent iodine atom and the pyrazole ring itself.

¹³C NMR: The ¹³C NMR spectrum reveals signals for the three carbon atoms of the pyrazole ring. The carbons bonded to iodine (C3 and C4) experience a significant shielding effect (the "heavy atom effect"), causing their signals to appear at a higher field (lower ppm) than might otherwise be expected. The chemical shift of the C5 carbon is also diagnostic.

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to confirm assignments and establish connectivity within the molecule. rsc.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between atoms, which is useful for confirming tautomeric forms in solution. nih.gov

Computational methods are also integrated with experimental NMR. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, allows for the theoretical prediction of NMR chemical shifts. nih.govresearchgate.netcsic.es Comparing these calculated spectra with experimental data provides a high degree of confidence in the structural assignment. nih.gov

Table 4: Typical ¹H and ¹³C NMR Chemical Shift Data for Substituted Pyrazoles (Note: This table is illustrative, based on literature data for various pyrazole derivatives. rsc.orgrsc.org)

Compound (Tautomer)NucleusPositionChemical Shift (δ, ppm)Solvent
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate¹HPz-H6.99CDCl₃
¹³CC4104.7CDCl₃
¹³CC3/C5141.3, 146.5CDCl₃
3(5)-Methyl-5(3)-phenyl-1H-pyrazole¹HPz-H6.31CDCl₃
¹³CC4102.0CDCl₃
¹³CC3/C5143.2, 149.9CDCl₃

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For this compound, mass spectrometry confirms its molecular formula and provides insights into its stability and the relative strengths of its chemical bonds.

High-Resolution Mass Spectrometry (HRMS) has been employed to accurately determine the molecular mass of derivatives of this compound. For instance, the N-protected derivative, 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, when analyzed by Dual-ESI Q-TOF mass spectrometry, showed a sodium adduct [M+Na]⁺ at an m/z of 414.8768. This experimental value is in close agreement with the calculated mass of 414.8775 for the molecular formula C₇H₁₀I₂N₂NaO, confirming the elemental composition. The molecular weight of the parent compound, this compound (C₃H₂I₂N₂), is 319.87 g/mol . wikipedia.org

The fragmentation pattern of this compound under mass spectrometric conditions can be predicted based on the known behavior of iodinated and heterocyclic compounds. The C-I bond is typically the weakest bond in such molecules and is prone to cleavage. docbrown.info Therefore, a primary fragmentation pathway is expected to involve the loss of one or both iodine atoms. The presence of iodine is often indicated by a characteristic ion at m/z 127, corresponding to I⁺. docbrown.info

The fragmentation of the pyrazole ring itself is another key aspect. Heterocyclic rings like pyrazole can undergo complex fragmentation, often involving the loss of small, stable molecules. For pyrazole and its derivatives, the elimination of dinitrogen (N₂) or hydrocyanic acid (HCN) are common fragmentation pathways observed in mass spectrometry. The fragmentation of related tetrazole compounds, for example, shows characteristic losses of N₂ or HN₃ depending on the ionization mode. lifesciencesite.com

Based on these principles, a plausible fragmentation pattern for this compound would initiate with the molecular ion peak [M]⁺. Subsequent fragmentation steps would likely include the sequential loss of iodine radicals (I•) to form [M-I]⁺ and [M-2I]⁺ ions. Fragmentation of the diiodinated pyrazole ring could also lead to the expulsion of N₂. A proposed fragmentation scheme is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

m/z Value Proposed Fragment Ion Plausible Fragmentation Pathway
320 [C₃H₂I₂N₂]⁺ Molecular Ion (M⁺)
193 [C₃H₂IN₂]⁺ Loss of an iodine radical (I•) from the molecular ion
127 [I]⁺ Cleavage of the C-I bond
66 [C₃H₂N₂]⁺ Loss of two iodine radicals (2I•) from the molecular ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing valuable information on bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov While a specific crystal structure for this compound is not publicly available in crystallographic databases, analysis of closely related structures, such as 4-iodo-1H-pyrazole and other halogenated pyrazoles, offers significant insights into the expected solid-state structure.

The crystal structure of 4-iodo-1H-pyrazole has been determined and reveals important features that are likely to be shared with its diiodinated counterpart. mdpi.com In the solid state, 4-iodo-1H-pyrazole forms a catemeric (chain-like) structure through intermolecular N-H···N hydrogen bonds. mdpi.com This type of hydrogen bonding is a common motif in the crystal structures of pyrazole derivatives, leading to the formation of various supramolecular assemblies, including dimers, trimers, and catemers. mdpi.com

The introduction of a second iodine atom at the 3-position is expected to influence the crystal packing primarily through steric effects and the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of this compound, I···I or I···N interactions could play a role in stabilizing the crystal lattice.

Comparative analysis with other dihalogenated pyrazoles, such as 3,5-dibromo-1H-pyrazole derivatives, shows that both hydrogen bonding and π-stacking interactions between the pyrazole rings are significant in dictating the crystal packing. iucr.org The specific arrangement of molecules in the crystal lattice is a balance between these attractive forces and the steric repulsion of the bulky halogen substituents.

The table below presents crystallographic data for the closely related 4-iodo-1H-pyrazole, which serves as a valuable reference for predicting the structural parameters of this compound. mdpi.com

Table 2: Crystallographic Data for 4-Iodo-1H-pyrazole

Parameter Value
Crystal System Tetragonal
Space Group I4₁/a
a (Å) 7.6499(15)
b (Å) 7.6499(15)
c (Å) 16.353(3)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 957.9(3)
Z 8
Hydrogen Bonding Motif Catemer (N-H···N)

| N···N distance (Å) | 2.87(3) |

Data sourced from the Cambridge Crystallographic Data Centre via an MDPI publication. mdpi.com

It is anticipated that the crystal structure of this compound would also be characterized by a network of N-H···N hydrogen bonds, similar to other pyrazoles. The presence of two iodine atoms may lead to a more complex packing arrangement, potentially involving halogen bonds and altered π-stacking distances compared to mono-halogenated pyrazoles.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazole
4-Iodo-1H-pyrazole
3,5-Dibromo-1H-pyrazole
Dinitrogen

Applications in Advanced Organic Synthesis and Materials Science

3,4-Diiodo-1H-Pyrazole as a Versatile Building Block in Organic Synthesis

The presence of two carbon-iodine bonds on the pyrazole (B372694) ring makes this compound an exceptional building block for creating diverse and complex organic molecules. The iodine atoms can be selectively substituted through various modern synthetic methodologies, allowing for the controlled introduction of different functional groups.

This compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmaceutically active compounds. researchgate.net The diiodo-pyrazole can be converted into other key intermediates, such as aminopyrazoles, which then undergo cyclization reactions to form bicyclic and polycyclic systems. For instance, derivatives of this compound are instrumental in constructing pyrazolo[3,4-b]pyridines, a class of molecules investigated for various biological activities. nih.govnih.govmdpi.com The synthesis often involves the transformation of the pyrazole into a 5-aminopyrazole derivative, which is then reacted with a 1,3-dicarbonyl compound or its equivalent to build the fused pyridine (B92270) ring. mdpi.com This approach highlights the utility of the pyrazole core as a foundation for assembling more elaborate heterocyclic frameworks. nih.govnorthwestern.edu

Interactive Table: Synthesis of Fused Heterocycles from Pyrazole Precursors
Starting Pyrazole DerivativeReagent(s)Fused Heterocyclic SystemReference(s)
5-Amino-1-phenyl-pyrazoleα,β-Unsaturated Ketones, ZrCl₄Pyrazolo[3,4-b]pyridine mdpi.com
5-AminopyrazolesAzlactones, t-BuOK/DMSOPyrazolo[3,4-b]pyridin-6-one nih.gov
5-Aminopyrazole DerivativeBenzoylacetonePyrazolo[3,4-b]pyridine nih.gov
5-Aminopyrazole DerivativeBis(methylthio)methylene]malononitrilePyrazolo[3,4-d]pyrimidine nih.gov

The true versatility of this compound lies in its capacity to act as a scaffold for creating multi-functionalized pyrazole derivatives. The differential reactivity of the C-I bonds, or their sequential substitution, allows for the precise installation of various substituents onto the pyrazole ring. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are particularly effective for this purpose. researchgate.netnih.gov

For example, the iodine at one position can be selectively coupled with an alkyne via a Sonogashira reaction, while the other iodine atom remains available for a subsequent transformation, such as a Suzuki coupling with a boronic acid. researchgate.netnih.gov Furthermore, halogen-metal exchange reactions using organolithium or Grignard reagents can convert the C-I bonds into nucleophilic centers, which can then react with a wide range of electrophiles to introduce functionalities like aldehydes or alkyl groups. researchgate.net This stepwise functionalization is crucial for building libraries of complex pyrazole derivatives for screening in drug discovery and other applications. researchgate.net

Interactive Table: Functionalization Reactions of Iodinated Pyrazoles
Iodinated Pyrazole SubstrateReaction TypeReagentsProduct TypeYieldReference(s)
1-(1-Ethoxyethyl)-3,4-diiodo-1H-pyrazoleGrignard ReactionEtMgBr, DMF4-Iodo- and 3-Iodo-pyrazole-carbaldehydes10% and 55% researchgate.net
1-(1-Ethoxyethyl)-3-iodo-pyrazole deriv.Sonogashira CouplingPhenylacetylene (B144264), Pd(PPh₃)₂Cl₂, CuI, Et₃N3-(Phenylethynyl)-pyrazole derivativesGood researchgate.net
1-Aryl-3-CF₃-4-iodo-1H-pyrazoleSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄4-Phenyl-pyrazole derivative56% nih.gov
1-Aryl-3-CF₃-5-iodo-1H-pyrazoleSuzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄5-Phenyl-pyrazole derivative62% nih.gov

Contributions to Catalysis

The pyrazole nucleus is a well-established coordinating motif in inorganic and organometallic chemistry. The ability to extensively functionalize the this compound scaffold allows for the rational design of novel ligands for transition metal catalysis.

Substituted pyrazole derivatives are widely employed as ligands in transition metal-catalyzed reactions. researchgate.net this compound provides an ideal starting point for creating bespoke ligands. Through the synthetic methods described previously (5.1.2), the iodine atoms can be replaced with various coordinating groups, such as pyridyl, amino, or phosphino (B1201336) moieties. This allows for the synthesis of bidentate or polydentate ligands where the pyrazole ring acts as a rigid backbone, precisely positioning the coordinating atoms for optimal interaction with a metal center. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by introducing electron-donating or electron-withdrawing groups onto the pyrazole scaffold or its substituents.

Pyrazole-based ligands are effective in forming active catalysts in situ. cnr.itmdpi.comresearchgate.net This methodology involves simply mixing the synthesized ligand with a suitable transition metal salt, often a copper(II) salt, directly in the reaction vessel. cnr.itmdpi.com This approach bypasses the need for isolating and purifying the metal complex, offering a more efficient and practical catalytic procedure.

The performance of these in situ generated catalysts is typically evaluated through model reactions. A common example is the oxidation of catechol to o-quinone, which mimics the activity of the catecholase enzyme. mdpi.comresearchgate.net The reaction progress can be monitored spectrophotometrically by measuring the formation of the o-quinone product. researchgate.net Studies have shown that the catalytic activity of these systems is highly dependent on the structure of the pyrazole ligand, the nature of the metal salt's counter-ion (e.g., acetate, sulfate), and the solvent used. cnr.itmdpi.com

Role in Advanced Materials Science

The pyrazole scaffold is increasingly being recognized for its utility in the design of advanced organic materials, particularly for applications in organic electronics. researchgate.net The synthetic accessibility of highly functionalized pyrazoles, starting from precursors like this compound, makes them attractive candidates for creating novel materials with tailored photophysical properties.

Specifically, in the field of Organic Light-Emitting Diodes (OLEDs), there is a constant demand for new materials that can act as efficient emitters or hosts. ossila.com The core structure of these materials often consists of a network of conjugated aromatic and heterocyclic rings. This compound can serve as a central building block to construct such extended π-conjugated systems. Through iterative cross-coupling reactions (e.g., Suzuki or Sonogashira), large chromophoric units such as carbazole, triphenylamine, or pyrene (B120774) can be attached to the pyrazole core. mdpi.comresearchgate.netelsevierpure.com This strategy allows for the synthesis of novel bipolar host materials or fluorescent emitters whose electronic energy levels (HOMO/LUMO) can be systematically tuned to achieve desired emission colors and improve device efficiency and stability. aps.org While specific materials for OLEDs directly synthesized from this compound are not yet widely reported, its potential as a versatile building block in this field is significant.

Energetic Materials Research: High Iodine Content Compounds and Thermal Stability

The pyrazole framework is a recognized scaffold in the development of energetic materials due to its high heat of formation, thermal stability, and high nitrogen content. mdpi.comnih.gov Research has extended to the synthesis of polyiodo pyrazoles, investigating the impact of high iodine content on their energetic properties. The introduction of multiple iodine atoms into a single molecule can significantly increase its density, a critical parameter for energetic materials.

An electrophilic iodination methodology has been successfully employed to synthesize a range of polyiodo pyrazole compounds with iodine content as high as 80%. rsc.org This method allows for the incorporation of a large number of iodine atoms in a one-pot reaction, providing a pathway to novel high-density materials. rsc.org The resulting compounds are characterized by their high density and, in some cases, favorable impact sensitivity values. rsc.org

Iodine-rich compounds are considered promising energetic biocidal agents. rsc.org Upon detonation or decomposition, they release gaseous products containing large amounts of iodine or iodine-containing species, which are effective biocides against a wide range of microorganisms, including bacteria, viruses, and fungi. rsc.org The detonation pressure helps to distribute these biocidal agents over a large area, enhancing their efficacy. rsc.org Unlike compounds that are merely physical mixtures, having iodine atoms covalently bonded within the energetic molecule (as C-I moieties) ensures a more uniform distribution and release. rsc.org

The thermal stability of energetic compounds is a crucial factor for their safe handling and application. Research into nitrated pyrazoles, a related class of energetic materials, has shown that they can possess high decomposition temperatures, indicating good thermal stability. mdpi.comnih.gov For instance, certain nitrated bipyrazole scaffolds exhibit decomposition temperatures exceeding 290 °C. mdpi.com While specific thermal stability data for this compound is not extensively detailed in the reviewed literature, the general stability of the pyrazole ring suggests that its iodinated derivatives are viable candidates for further investigation as stable, high-density energetic materials.

Table 1: Properties of Selected Pyrazole-Based Energetic Compounds

Compound Type Key Feature Potential Application Reference
Polyiodo Pyrazoles High iodine content (up to 80%) and high density. Energetic biocidal agents. rsc.orgrsc.org
Nitrated Bipyrazoles High decomposition temperatures (>290 °C). Insensitive and thermally stable energetic materials. mdpi.com

Investigation of Halogen Bonding in Material Design

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). researchgate.net This interaction, analogous to hydrogen bonding, has emerged as a powerful tool in crystal engineering and material design for the construction of supramolecular assemblies. researchgate.net The iodine atoms in this compound, and in iodinated pyrazoles generally, are capable of forming significant halogen bonds, which can direct the three-dimensional arrangement of molecules in the solid state.

Systematic studies on 5-iodo-1-arylpyrazoles have revealed a wide variety of halogen bonding patterns that dictate their crystal packing. rsc.org By altering substituents on the pyrazole framework, researchers have been able to observe and control several types of interactions, including C–I⋯O, C–I⋯N, C–I⋯π, and C–I⋯Br bonds. rsc.org The strength and directionality of these bonds are crucial in determining the final supramolecular architecture. For instance, in one derivative, a C–I⋯O interaction with a bond distance of 2.993 Å (significantly shorter than the sum of the van der Waals radii of 3.5 Å) was a key factor in the crystal packing. rsc.org

The crystal structure of 4-iodo-1H-pyrazole shows that, in addition to hydrogen bonding, intermolecular forces play a critical role in its solid-state structure. researchgate.netresearchgate.net In other related heterocyclic compounds, such as 3-Iodo-1H-pyrazolo[3,4-b]pyridine, C—I⋯N halogen bonds have been shown to link molecules into distinct zig-zag chains, demonstrating their utility in creating specific, ordered structural motifs. nih.gov The ability of iodinated pyrazoles to participate in these directional interactions makes them valuable building blocks for designing materials with predictable crystal structures and properties. The competition and interplay between halogen bonding and hydrogen bonding (originating from the N-H group of the pyrazole ring) provide a versatile platform for creating complex and functional solid-state architectures.

Table 2: Observed Halogen Bonding Interactions in Iodinated Pyrazole Systems

Interaction Type Description Significance in Material Design Reference
C–I⋯O An iodine atom interacts with an oxygen atom from a neighboring molecule. Directs assembly into specific 3D networks. rsc.org
C–I⋯N An iodine atom interacts with a nitrogen atom (e.g., from another pyrazole or pyridine ring). Creates defined structural motifs like chains and dimers. rsc.orgnih.gov
C–I⋯π An iodine atom interacts with the π-electron system of an aromatic ring. Contributes to the stabilization of crystal packing. rsc.orgnih.gov

Potential in Novel Functional Materials (e.g., OLED materials, molecular machines)

While direct applications of this compound in organic light-emitting diodes (OLEDs) or molecular machines have not been extensively reported, its structure presents significant potential as a versatile building block for the synthesis of advanced functional materials. The pyrazole scaffold itself is a privileged structure found in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials for electronics, owing to its unique electronic properties and synthetic accessibility. nih.gov

The true potential of this compound lies in the reactivity of its carbon-iodine bonds. Iodinated aromatic and heterocyclic compounds are crucial intermediates in modern organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira reactions. nih.gov These reactions allow for the precise formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the iodine atoms. This synthetic utility enables the "decoration" of the pyrazole core with various functional groups, effectively transforming the simple diiodo-pyrazole into a more complex, tailored molecule.

For example, iodo-substituted heterocyclic cores, such as 3-iodo-9H-carbazole, have been successfully used as precursors to synthesize host materials for phosphorescent OLEDs (PhOLEDs). nih.gov Through coupling reactions, functional groups can be attached to the iodo-carbazole to tune the electronic and photophysical properties of the final material. nih.gov By analogy, this compound could serve a similar role. The two iodine atoms offer two distinct points for functionalization, allowing for the creation of linear, conjugated systems or more complex three-dimensional structures. By strategically coupling chromophoric, electron-donating, or electron-withdrawing groups onto the pyrazole ring, it is conceivable to design novel materials for applications in:

OLEDs: As host materials, emitters, or charge-transporting materials.

Fluorescent Sensors: Where functionalization could attune the molecule to be sensitive to specific analytes.

Porous Organic Polymers: The pyrazole unit could be integrated into larger porous networks for applications like gas storage or catalysis. rsc.org

Therefore, while this compound may not be a functional material in its own right, its value as a highly adaptable synthetic intermediate provides significant potential for the future development of novel organic materials.

Future Research Directions and Outlook

Exploration of Novel and Efficient Synthetic Pathways for Diiodopyrazoles

The development of new and improved methods for synthesizing diiodopyrazoles is a primary area of future research. Traditional methods can sometimes be limited by harsh reaction conditions or the generation of unwanted byproducts. Researchers are actively exploring more efficient and selective synthetic routes.

A significant focus is on the protection of the N-H bond in the pyrazole (B372694) ring, which can be crucial for controlling the regioselectivity of subsequent reactions. For instance, the use of an ethoxyethyl protecting group has been investigated, which can be introduced under mild acidic conditions. arkat-usa.org However, this process can lead to a mixture of isomers, highlighting the need for more refined protection strategies. arkat-usa.org

Future work will likely involve the exploration of a wider range of protecting groups and the optimization of reaction conditions to achieve higher yields and selectivity. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is another promising avenue for improving efficiency.

Development of Greener and More Sustainable Methodologies for Derivatization

In line with the growing emphasis on green chemistry, a major thrust of future research will be the development of environmentally friendly methods for the derivatization of 3,4-diiodo-1H-pyrazole. This involves minimizing the use of hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

Key strategies in this area include:

Microwave-assisted and ultrasound-assisted synthesis: These energy-efficient techniques can significantly accelerate reaction rates and often lead to higher yields compared to conventional heating methods. researchgate.netnih.gov

Use of benign catalysts and biodegradable composites: The development of non-toxic and recyclable catalysts is a cornerstone of green chemistry.

Solvent selection: A shift towards using water or other environmentally benign solvents, or even performing reactions under solvent-free conditions, is a critical goal. researchgate.netnih.gov

Aqueous micellar conditions: Performing reactions in water using surfactants to form micelles can enhance the solubility of organic reactants and promote reactions, as demonstrated in sustainable Sonogashira couplings. nih.gov

By integrating these green chemistry principles, researchers aim to make the synthesis and derivatization of diiodopyrazoles more sustainable and economically viable. nih.gov

Advanced Mechanistic Insights into Complex Transformations and Catalytic Cycles

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is essential for optimizing existing reactions and designing new ones. This includes studying the intricate details of catalytic cycles, particularly in cross-coupling reactions where the diiodo-pyrazole serves as a key substrate.

Computational methods, such as Density Functional Theory (DFT) calculations, are becoming increasingly powerful tools for elucidating reaction pathways and understanding the role of catalysts and ligands. rsc.org For example, mechanistic studies on nickel-catalyzed cross-coupling reactions have provided insights into the involvement of single-electron transfer (SET) processes and the influence of ligands on the reaction outcome. nih.gov

Future research will likely combine experimental studies with advanced computational modeling to:

Unravel the mechanisms of complex cycloaddition reactions. rsc.org

Understand the role of photocatalysis and energy transfer in promoting reactions. nih.gov

Gain insights into the dehydrogenation processes in the synthesis of N-heterocycles. rsc.org

These mechanistic studies will pave the way for more rational catalyst design and the development of highly selective and efficient transformations.

Integration of this compound in Emerging Chemical Technologies

The unique properties of this compound make it a promising candidate for integration into a range of emerging chemical technologies. Its ability to serve as a scaffold for the synthesis of complex molecules opens up possibilities in materials science and medicinal chemistry.

In materials science , pyrazole derivatives are being explored for their potential use in the design of new Organic Light-Emitting Diode (OLED) materials. arkat-usa.org The ability to functionalize the diiodo-pyrazole core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

In medicinal chemistry , pyrazole-containing compounds have shown a wide range of biological activities, including as anticancer and anti-inflammatory agents. researchgate.netnih.gov The diiodo-pyrazole can be used as a starting material to synthesize libraries of novel pyrazole derivatives for high-throughput screening and drug discovery. chembk.com For example, pyrazole derivatives have been investigated as inhibitors of various enzymes, highlighting their therapeutic potential.

Future research will focus on:

The synthesis of novel pyrazole-based polymers and materials with tailored properties.

The design and synthesis of new pyrazole-containing drug candidates with improved efficacy and selectivity. nih.gov

The development of pyrazole-based sensors and probes for various applications.

The continued exploration of this compound and its derivatives is expected to lead to significant advancements in these and other cutting-edge fields.

Q & A

Q. What are the optimal synthetic routes for preparing 3,4-diiodo-1H-pyrazole, and how can purity be validated?

Methodological Answer: this compound is typically synthesized via iodination of pyrazole precursors using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. A key example involves the Sonogashira coupling reaction to functionalize the pyrazole core, followed by iodination . Post-synthesis purification via recrystallization (e.g., using n-hexane) yields high-purity crystals (85.9% yield). Purity validation requires:

  • 1H/13C NMR : Characteristic shifts for iodine-substituted pyrazoles (e.g., δ 8.08 ppm for aromatic protons in DMSO-d6) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 414.8768) .
  • Melting Point Analysis : Consistency with literature values (55–57°C) .

Q. How can the electronic effects of iodine substituents on the pyrazole ring be characterized experimentally?

Methodological Answer: Iodine’s electron-withdrawing effects alter the pyrazole ring’s reactivity and spectroscopic properties:

  • NMR Spectroscopy : Deshielding of adjacent protons due to iodine’s inductive effect (e.g., δ 8.08 ppm for the aromatic proton in this compound) .
  • X-ray Crystallography : Heavy-atom effects enhance diffraction contrast, enabling precise bond-length analysis (e.g., C–I bond distances ~2.09 Å) .
  • DFT Calculations : Compare experimental NMR/IR data with computed electronic structures to quantify iodine’s impact on charge distribution .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in crystallographic data (e.g., bond-length discrepancies) arise from:

  • Heavy-Atom Effects : Iodine’s high electron density may distort refinement. Use programs like SHELXL with anisotropic displacement parameters and TWIN/BASF commands to model disorder or twinning .
  • Data Quality : Ensure high-resolution data (≤0.8 Å) and low R1 values (<5%). Cross-validate with spectroscopic data (e.g., NMR) .
  • Software Settings : Adjust absorption correction parameters (e.g., SADABS) to account for iodine’s strong X-ray absorption .

Q. What strategies enable regioselective functionalization of this compound for targeted drug discovery?

Methodological Answer: Regioselective modification leverages iodine’s leaving-group potential:

  • Cross-Coupling Reactions : Use Suzuki-Miyaura (boronic acids) or Sonogashira (alkynes) to replace iodine at specific positions .
  • Protection/Deprotection : Block reactive sites with ethoxyethyl groups (e.g., 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole) to direct functionalization .
  • Catalytic Optimization : Screen Pd/Cu catalysts (e.g., Pd(PPh3)4) and solvent systems (DMF, THF) to enhance selectivity .

Q. How can computational models predict the bioactivity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases) based on iodine’s steric/electronic profile .
  • QSAR Studies : Correlate substituent effects (e.g., iodine’s Hammett σp value) with biological activity (IC50) .
  • DFT-Based Descriptors : Calculate Fukui indices to identify reactive sites for electrophilic/nucleophilic attacks .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.